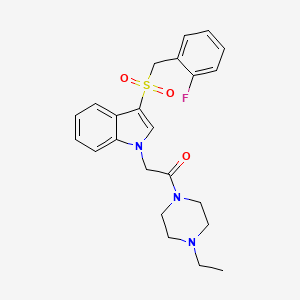
1-(4-ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base.
Attachment of the Piperazine Ring:
- The piperazine ring is introduced through a nucleophilic substitution reaction with 4-ethylpiperazine.
Final Coupling:
- The final coupling step involves the reaction of the functionalized indole with the piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multiple steps:
-
Formation of the Indole Core:
- Starting with a suitable indole precursor, such as indole-3-carboxaldehyde.
- The indole core can be functionalized through electrophilic substitution reactions to introduce the sulfonyl group.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the indole core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby influencing various biological pathways. For example, it could inhibit an enzyme involved in inflammation, leading to reduced inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-methylpiperazin-1-yl)-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone
- 1-(4-ethylpiperazin-1-yl)-2-(3-((2-bromobenzyl)sulfonyl)-1H-indol-1-yl)ethanone
Comparison:
- Structural Differences: The presence of different substituents on the benzyl group (e.g., fluorine, chlorine, bromine) can significantly affect the compound’s chemical properties and biological activity.
- Uniqueness: 1-(4-ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone is unique due to the specific combination of the 2-fluorobenzyl group and the ethylpiperazine moiety, which may confer distinct pharmacological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-2-25-11-13-26(14-12-25)23(28)16-27-15-22(19-8-4-6-10-21(19)27)31(29,30)17-18-7-3-5-9-20(18)24/h3-10,15H,2,11-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBORKONEQSOZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
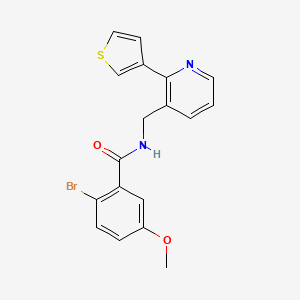
![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)
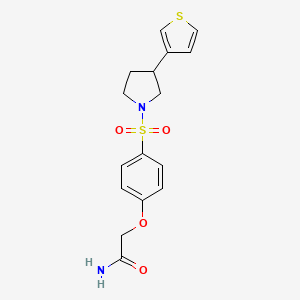
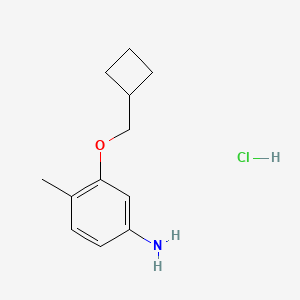
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)
![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)
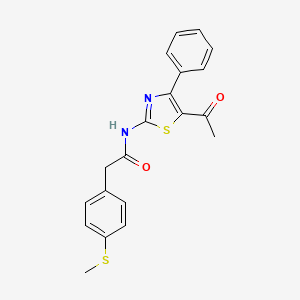
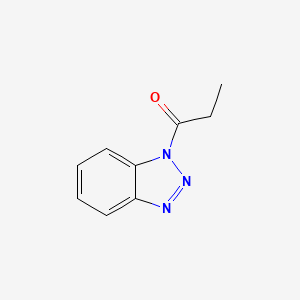
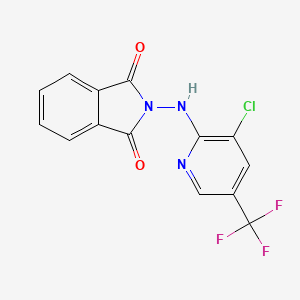
![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)
![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)
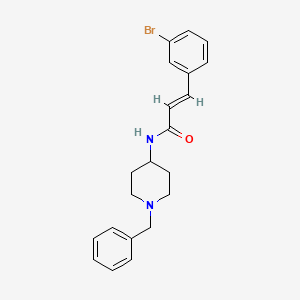
![1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2530836.png)

